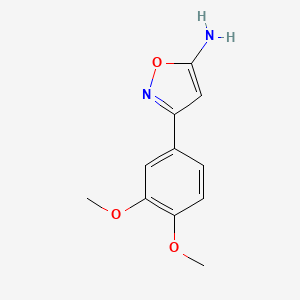

3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine

Description

Contextualization within the Broader Class of 1,2-Oxazole Heterocycles

The 1,2-oxazole, or isoxazole (B147169), ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. The isoxazole nucleus is considered a "privileged" structure, meaning it is capable of binding to a variety of biological targets. Its derivatives have been explored for their potential as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents, among others.

Significance of 1,2-Oxazole Derivatives in Synthetic Organic Chemistry

The synthesis of the 1,2-oxazole ring is a well-established area of organic chemistry, with primary pathways including the 1,3-dipolar cycloaddition of alkynes with nitrile oxides, and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. These synthetic strategies allow for a high degree of diversification, enabling chemists to introduce a wide range of substituents onto the isoxazole core. This synthetic accessibility is crucial for the development of libraries of compounds for drug discovery and for fine-tuning the properties of lead compounds.

Overview of Research Trajectories for 5-Amino-1,2-oxazole Structures

The 5-amino-1,2-oxazole scaffold is a key building block in the synthesis of more complex molecules. The amino group provides a reactive handle for further functionalization, allowing for the construction of amides, ureas, and other derivatives. Research in this area often focuses on creating novel compounds with potential therapeutic applications. For example, 5-aminoisoxazoles have been utilized as precursors for compounds with fungicidal and bactericidal properties. The development of reliable and regioselective methods for the synthesis of 5-amino-3-alkyl/aryl isoxazoles is an active area of research, as it facilitates access to a wider range of derivatives for pharmaceutical exploration. organic-chemistry.org

Detailed Research Findings

While specific research data for 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine is not extensively detailed in publicly available literature, the properties and reactivity of its core components provide a framework for understanding its potential.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| Synonyms | 3-(3,4-Dimethoxyphenyl)isoxazol-5-amine, 5-Amino-3-(3,4-dimethoxyphenyl)isoxazole |

| CAS Number | 501325-88-8 |

| Predicted LogP | 1.5-2.0 |

Data sourced from publicly available chemical databases.

The synthesis of 3-aryl-5-aminoisoxazoles can be approached through several established routes. One common method involves the reaction of an aryl-substituted propynenitrile with hydroxylamine. The regioselectivity of this reaction can often be controlled by the reaction conditions. Another approach is the reaction of β-keto nitriles with hydroxylamine. Given the structure of the target compound, a plausible synthetic precursor would be 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile.

Table 2: Representative Biological Activities of Structurally Related Isoxazole Derivatives

| Compound Class | Biological Activity | Reference Compound Example |

|---|---|---|

| 3,5-Disubstituted Isoxazoles | Anti-inflammatory, Anticancer | 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole |

| 5-Amino-3-aryl-isoxazoles | Fungicidal, Bactericidal | General class, specific examples vary |

| 3,4-Diaryl-isoxazole-5-carboxamides | Antiproliferative | 4-(3,4-Dimethoxyphenyl)-3-phenylisoxazole-5-carboxamide |

This table presents data for structurally related compounds to infer the potential areas of interest for the title compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-14-9-4-3-7(5-10(9)15-2)8-6-11(12)16-13-8/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIGIPATKBAYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401972 | |

| Record name | 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501325-88-8 | |

| Record name | 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 3,4 Dimethoxyphenyl 1,2 Oxazol 5 Amine and Its Analogs

Foundational Synthetic Approaches to the 1,2-Oxazole Ring System

The synthesis of the 1,2-oxazole heterocyclic system is a well-established area of organic chemistry. Two principal strategies dominate the field: 1,3-dipolar cycloaddition reactions and the cyclization of linear precursors involving hydroxylamine (B1172632).

1,3-Dipolar Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or a nitrile, is a powerful and widely used method for constructing the isoxazole (B147169) ring. researchgate.netcore.ac.uk This approach offers a high degree of control over regioselectivity.

The key intermediate, the nitrile oxide, is typically generated in situ from an aldoxime precursor to avoid its dimerization. core.ac.uk Common methods for the oxidation of aldoximes to nitrile oxides include the use of reagents like sodium hypochlorite, N-chlorosuccinimide (NCS), or hydroxy(tosyloxy)iodobenzene (HTIB). core.ac.uknih.gov For instance, Jadhav et al. reported the synthesis of 3,5-disubstituted isoxazoles by converting aldoximes to nitrile oxides with HTIB, which then react with alkynes. nih.gov

A variety of catalysts and reaction conditions have been developed to improve the efficiency and environmental friendliness of this reaction. Copper(I)-catalyzed procedures provide a regioselective and convenient one-pot synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov Furthermore, environmentally benign procedures using deep eutectic solvents or microwave irradiation have been successfully implemented. nih.govrsc.org

Table 1: Selected Reagents for Nitrile Oxide Generation from Aldoximes

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| N-Chlorosuccinimide (NCS) | Basic conditions, 50 ºC | core.ac.uk |

| Sodium Hypochlorite (NaOCl) | Aqueous medium, with triethylamine | rsc.org |

| Hydroxy(tosyloxy)iodobenzene (HTIB) | Reaction with alkynes | nih.gov |

| Chloramine-T | Catalytic dehydrogenation | researchgate.net |

Cyclization Reactions involving Hydroxylamine and Dicarbonyl Precursors

A conventional and reliable method for forming the isoxazole ring involves the condensation reaction between hydroxylamine (NH₂OH) and a 1,3-dicarbonyl compound or a suitable equivalent. researchgate.netcore.ac.uk This approach relies on the nucleophilic attack of the hydroxylamine nitrogen on one carbonyl group, followed by intramolecular condensation and dehydration to form the heterocyclic ring.

Variants of the 1,3-dicarbonyl precursor are widely used, including α,β-unsaturated ketones (chalcones), enamino ketones, and ynones. core.ac.uk For example, the reaction of chalcones with hydroxylamine in the presence of a base can yield 3,5-diaryl isoxazoles. researchgate.net Similarly, 3-(dimethylamino)-1-arylprop-2-en-1-ones react with hydroxylamine hydrochloride in an aqueous medium to form 5-arylisoxazole derivatives. nih.gov

The reaction of 1,3-dialkynes with hydroxylamine has also been shown to produce 3,5-disubstituted isoxazoles smoothly under mild conditions. acs.org

Specific Routes for the Introduction of the 5-Amino Group on the 1,2-Oxazole Ring

To synthesize the target compound, a primary amino group must be present at the C5 position of the isoxazole ring. This can be achieved either by building the ring from a nitrogen-containing precursor or by functionalizing a pre-formed isoxazole.

Condensation Reactions with Amino-functionalized Building Blocks

A direct and efficient method for installing the 5-amino group is to use a precursor that already contains the necessary nitrogen functionality. The cyclization of β-ketonitriles with hydroxylamine is a prominent example of this strategy, leading directly to 5-aminoisoxazoles. doi.org The outcome of this reaction can be regioselective, potentially yielding either 5-amino or 3-amino isoxazoles depending on the reaction conditions, such as the pH of the medium. doi.org

For example, 5-amino-3-tert-butylisoxazole is prepared by reacting 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine hydrochloride. doi.org Similarly, hydroxylamine adds to allenic nitriles and acetylenic nitriles to give 3-alkyl-5-aminoisoxazoles and 5-amino-3-phenylisoxazole, respectively, in excellent yields. rsc.org The reaction of 3-aminocrotononitrile (B73559) with hydroxylamine hydrochloride also directly yields 5-amino-3-methylisoxazole. nih.gov

Table 2: Precursors for Direct Synthesis of 5-Aminoisoxazoles

| Precursor Type | Reactant | Product | Reference |

|---|---|---|---|

| β-Ketonitrile | Hydroxylamine | 5-Aminoisoxazole | doi.org |

| Allenic Nitrile | Hydroxylamine | 3-Alkyl-5-aminoisoxazole | rsc.org |

| Acetylenic Nitrile | Hydroxylamine | 5-Amino-3-phenylisoxazole | rsc.org |

Reduction of Nitro-substituted Isoxazoles to Amino Derivatives

An alternative, two-step approach involves the synthesis of a 5-nitroisoxazole followed by the chemical reduction of the nitro group to an amine. This method is particularly useful when the direct incorporation of the amino group is challenging.

The synthesis of 5-nitroisoxazoles can be accomplished through various heterocyclization reactions. mdpi.com Once the 5-nitroisoxazole is obtained, the nitro group can be reduced to the corresponding 5-aminoisoxazole using standard reducing agents. mdpi.com This strategy has been successfully employed in the synthesis of bis(5-aminoisoxazole) derivatives, where the nitro groups of a bis(5-nitroisoxazole) precursor were reduced. mdpi.com

Strategies for Incorporating the 3,4-Dimethoxyphenyl Substituent at the 3-Position

The final structural requirement for the target molecule is the presence of a 3,4-dimethoxyphenyl group at the C3 position of the isoxazole ring. This is accomplished by selecting a starting material that already contains this specific aryl moiety.

For syntheses utilizing the 1,3-dipolar cycloaddition pathway (Section 2.1.1), the required precursor would be 3,4-dimethoxybenzaldehyde (B141060). This aldehyde can be converted to 3,4-dimethoxybenzaldehyde oxime, which is then oxidized in situ to generate 3,4-dimethoxyphenyl-substituted nitrile oxide. This intermediate can then react with a suitable dipolarophile to form the desired 3-aryl isoxazole.

For syntheses involving the cyclization of hydroxylamine with a dicarbonyl precursor (Section 2.1.2), the 3,4-dimethoxyphenyl group must be part of the linear three-carbon chain. This typically involves starting with 3,4-dimethoxyacetophenone or a derivative. For instance, a Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and a suitable aldehyde would yield a chalcone (B49325) (an α,β-unsaturated ketone) bearing the 3,4-dimethoxyphenyl group, which can then be cyclized with hydroxylamine. researchgate.net The synthesis of a chalcone, 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, has been demonstrated starting from 3,4-(dimethoxy)phenyl methyl ketone. mdpi.com

Furthermore, various heterocycles containing the 3,4-dimethoxyphenyl substituent have been synthesized, demonstrating the accessibility of the necessary starting materials. For example, 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole can be prepared from 3,4-dimethoxybenzoylthiosemicarbazide, highlighting the use of derivatives of 3,4-dimethoxybenzoic acid in heterocyclic synthesis. nih.govresearchgate.net

Utilization of Dimethoxyphenyl-Containing Starting Materials

The synthesis typically begins with the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form the chalcone. nih.govmdpi.com For the synthesis of 3-(3,4-dimethoxyphenyl)-substituted isoxazoles, a chalcone bearing a 3,4-dimethoxyphenyl group is reacted with hydroxylamine hydrochloride. nih.govresearchgate.net This reaction proceeds via the formation of a ketoxime intermediate, which then undergoes cyclization to yield the isoxazole ring. wpmucdn.com The reaction is often carried out in an alkaline medium, with bases such as potassium hydroxide, to facilitate the cyclization process. nih.gov

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction. For instance, 1-(3,4-dimethoxyphenyl)-3-(aryl)prop-2-en-1-one can be reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding 3-(3,4-dimethoxyphenyl)-5-(aryl)isoxazole.

| Starting Material | Reagent | Product | Reference |

| 3,4-Dimethoxyphenyl-substituted chalcone | Hydroxylamine hydrochloride | 3-(3,4-Dimethoxyphenyl)-5-arylisoxazole | nih.gov |

| 1-(3,4-dimethoxyphenyl)ethanone | Aromatic aldehyde | 1-(3,4-dimethoxyphenyl)-3-(aryl)prop-2-en-1-one (Chalcone) | mdpi.com |

Cross-Coupling Reactions for Aryl Group Introduction

An alternative and powerful strategy for the synthesis of 3-aryl-1,2-oxazol-5-amines involves the use of cross-coupling reactions to introduce the aryl group at a later stage of the synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly useful for this purpose. nih.govresearchgate.net

This approach typically involves the synthesis of a 3-halo-1,2-oxazol-5-amine intermediate, which can then be coupled with an appropriate arylboronic acid or ester. For the synthesis of 3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-amine, this would involve coupling a 3-halo-1,2-oxazol-5-amine with 3,4-dimethoxyphenylboronic acid. The Buchwald-Hartwig amination is another relevant palladium-catalyzed cross-coupling reaction that can be employed for the synthesis of arylamines. organic-chemistry.orgnih.govmdpi.com This reaction could be used to introduce the amino group at the 5-position of a pre-functionalized 3-(3,4-dimethoxyphenyl)-1,2-oxazole.

These cross-coupling methods offer significant flexibility, allowing for the synthesis of a wide variety of analogs by simply changing the coupling partners. acs.org

| Reaction Type | Substrates | Catalyst System | Product | Reference |

| Suzuki-Miyaura Coupling | 3-Halo-1,2-oxazol-5-amine, 3,4-Dimethoxyphenylboronic acid | Palladium catalyst, Ligand, Base | This compound | nih.govresearchgate.net |

| Buchwald-Hartwig Amination | 5-Halo-3-(3,4-dimethoxyphenyl)-1,2-oxazole, Amine source | Palladium catalyst, Ligand, Base | This compound | organic-chemistry.orgnih.gov |

Advanced Synthetic Techniques and Catalysis in 1,2-Oxazole Synthesis

The synthesis of 1,2-oxazoles has been significantly advanced by the development of modern synthetic techniques and catalytic systems. These methods often provide higher yields, shorter reaction times, and greater control over regioselectivity compared to traditional approaches.

Metal-Mediated and Metal-Catalyzed Cyclization Reactions

Various metals have been shown to effectively catalyze the cyclization reactions that form the 1,2-oxazole ring. These include gold, copper, and indium. researchgate.net For instance, copper(I)-catalyzed cycloaddition reactions between in situ generated nitrile oxides and alkynes are a common method for the synthesis of 3,5-disubstituted isoxazoles. nih.gov Palladium-catalyzed oxidative cyclization has also been developed for the synthesis of trisubstituted oxazoles. rsc.org Silver-catalyzed cyclization of propargylamides and allenylamides is another route to functionalized oxazoles. acs.org These metal-catalyzed reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

Microwave-Assisted and Ultrasound-Induced Synthesis

The use of microwave irradiation and ultrasound has emerged as a powerful tool in organic synthesis, including the preparation of 1,2-oxazoles. nih.govmdpi.comresearchgate.net These techniques can dramatically reduce reaction times and improve yields. researchgate.net

Microwave-assisted synthesis has been successfully applied to the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride, with reaction times being reduced from hours to minutes. researchgate.netlew.ro This method has also been employed for the one-pot synthesis of other heterocyclic compounds, demonstrating its broad applicability. nih.gov Microwave irradiation provides rapid and uniform heating, which can lead to cleaner reactions and higher purity of the final products. acs.orgresearchgate.net

Ultrasound-induced synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. nih.govmdpi.com This technique has been shown to be effective for the synthesis of isoxazoles, often leading to improved yields and shorter reaction times compared to conventional stirring methods. mdpi.comresearchgate.net Ultrasound can enhance mass transfer and accelerate reaction rates, making it a valuable tool for green chemistry. mdpi.com

| Technique | Key Advantages | Example Application | Reference |

| Microwave-Assisted Synthesis | Reduced reaction time, Improved yields, High purity | Synthesis of isoxazoles from chalcones | researchgate.netacs.org |

| Ultrasound-Induced Synthesis | Shorter reaction times, Higher yields, Environmentally friendly | Synthesis of substituted isoxazoles | nih.govmdpi.comresearchgate.net |

Regioselective Synthesis of Substituted 1,2-Oxazoles

Controlling the regioselectivity of the 1,2-oxazole ring formation is a critical aspect of their synthesis. The reaction of β-enamino ketoesters with hydroxylamine hydrochloride provides a useful route to regioisomerically substituted 1,2-oxazoles. nih.gov The specific regioisomer formed can be influenced by the reaction conditions and the nature of the substituents on the starting materials. nih.gov The condensation of 1,3-diketones with hydroxylamine is another common method, but it can sometimes lead to a mixture of regioisomers. nih.gov The development of highly regioselective methods is crucial for the synthesis of specific isomers with desired biological activities.

Spectroscopic and Crystallographic Characterization of 1,2-Oxazol-5-amine Compounds (General Methods)

The structural elucidation and confirmation of 1,2-oxazol-5-amine derivatives rely on a combination of standard spectroscopic and crystallographic techniques. These methods provide detailed information on the molecular connectivity, functional groups, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing 1,2-oxazol-5-amine compounds. The chemical shifts provide significant insight into the electronic environment of the nuclei.

¹H NMR Spectroscopy : In the proton NMR spectrum, the isoxazole ring exhibits a characteristic singlet for the proton at the C4 position (H-4). The protons of the amine group (-NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The protons of the aryl substituent at the C3 position show signals in the aromatic region with coupling patterns indicative of their substitution. chemicalbook.commdpi.commdpi.com For a 3,4-dimethoxyphenyl group, one would expect signals for the two methoxy (B1213986) groups (-OCH₃) as sharp singlets.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides key signals for the isoxazole ring carbons. The chemical shifts for C3, C4, and C5 are distinct and confirm the formation of the heterocyclic core. mdpi.comresearchgate.netnih.gov The carbons of the aryl substituent and the methoxy groups also appear at their characteristic chemical shifts. nih.gov

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Isoxazole H-4 | ~5.5 - 6.5 |

| Amine (-NH₂) | Variable, broad singlet | |

| Aromatic (Ar-H) | ~6.8 - 8.0 | |

| ¹³C | Isoxazole C5 (-C-NH₂) | ~170 - 180 |

| Isoxazole C3 (-C-Ar) | ~150 - 160 | |

| Isoxazole C4 | ~95 - 110 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. For a primary amine like 1,2-oxazol-5-amine, the spectrum is distinguished by two N-H stretching bands. orgchemboulder.comlibretexts.org

Key vibrational modes include:

N-H Stretching : Primary amines show two characteristic bands, an asymmetric and a symmetric stretch, typically in the 3250-3400 cm⁻¹ region. orgchemboulder.com

N-H Bending : A bending (scissoring) vibration for the primary amine is observed around 1580-1650 cm⁻¹. orgchemboulder.comlibretexts.org

C=N and C=C Stretching : The isoxazole ring displays characteristic stretching vibrations for C=N and C=C bonds within the 1400-1650 cm⁻¹ range.

C-O Stretching : Aromatic C-O stretching from the dimethoxyphenyl group appears as strong bands, typically between 1200-1300 cm⁻¹. acenet.edu

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3250 - 3400 (two bands) |

| N-H Bend | Primary Amine | 1580 - 1650 |

| C=N / C=C Stretch | Isoxazole Ring | 1400 - 1650 |

| C-O Stretch | Aryl Ether | 1200 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The compound follows the nitrogen rule, where a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular mass. libretexts.org Common fragmentation patterns may involve the cleavage of the isoxazole ring or the loss of substituents from the aryl group.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. nih.gov In the crystal lattice, 1,2-oxazol-5-amine compounds are often stabilized by a network of intermolecular interactions. Hydrogen bonding is a dominant feature, with the amine group acting as a hydrogen bond donor to the nitrogen atom of a neighboring isoxazole ring (N-H···N) or other acceptor atoms. researchgate.netresearchgate.net These interactions can lead to the formation of chains, dimers, or more complex three-dimensional supramolecular structures. researchgate.net Additionally, π–π stacking interactions between the aromatic and heterocyclic rings can further contribute to the stability of the crystal packing. nih.gov

| Parameter | Typical Values / Systems for Heterocyclic Amines |

|---|---|

| Crystal System | Monoclinic, Orthorhombic, Triclinic researchgate.netmdpi.com |

| Space Group | P2₁/c, P-1, Pca2₁ researchgate.netmdpi.com |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonding, π–π Stacking researchgate.netresearchgate.net |

Chemical Reactivity and Derivatization Pathways of 3 3,4 Dimethoxyphenyl 1,2 Oxazol 5 Amine

Reactivity of the 1,2-Oxazole Heterocyclic Core

The 1,2-oxazole ring is an electron-rich azole containing an oxygen atom adjacent to the nitrogen. wikipedia.org Its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attacks, as well as a propensity for ring-opening and rearrangement reactions, often triggered by heat, light, or chemical reagents.

The 1,2-oxazole ring's response to electrophilic and nucleophilic attack is influenced by the positions of the heteroatoms and the nature of its substituents. The nitrogen atom deactivates adjacent carbon atoms toward electrophilic attack. chempedia.info In unsubstituted isoxazoles, electrophilic substitution is generally expected at the C4 position. However, the presence of the strongly electron-donating 5-amino group in 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine significantly activates the ring, directing electrophilic substitution preferentially to the C4 position.

Nucleophilic attack on the isoxazole (B147169) ring is less common and typically requires the presence of a good leaving group. tandfonline.com In many cases, nucleophilic attack, particularly by strong nucleophiles, can lead to the cleavage of the heterocyclic ring rather than simple substitution. pharmaguideline.com The C5 position is generally more susceptible to nucleophilic attack, but in this specific molecule, the presence of the amino group makes direct substitution at this position unlikely without prior modification.

Table 1: General Reactivity of the 1,2-Oxazole Ring

| Reaction Type | Preferred Position(s) | Influencing Factors | Typical Outcome |

|---|---|---|---|

| Electrophilic Attack | C4 | Presence of electron-donating groups (e.g., -NH₂) at C5. chempedia.infoquizlet.com | Substitution |

| Nucleophilic Attack | C5, C3 | Presence of good leaving groups; often leads to ring cleavage. tandfonline.compharmaguideline.com | Substitution or Ring Opening |

The isoxazole ring is known to undergo various rearrangement and ring-opening reactions, a characteristic attributed to the relatively weak N-O bond. wikipedia.orgnih.gov

Photochemical Rearrangement : Under UV irradiation, isoxazoles can rearrange to form oxazoles. This transformation proceeds through the homolytic cleavage of the N-O bond to form a reactive azirine intermediate, which then rearranges to the more stable oxazole (B20620) structure. wikipedia.orgacs.org

Base-Induced Rearrangement : Treatment with a base can induce the rearrangement of isoxazoles into other heterocyclic systems. For example, certain 3-arylisoxazoles have been shown to convert to 2-arylbenzoxazoles under basic conditions, proceeding through a mechanism proposed to involve a Neber-type rearrangement to an azirine intermediate. rsc.org

Reductive Cleavage : The isoxazole ring can be opened by various reducing agents. This cleavage can lead to the formation of open-chain products, which can be valuable synthetic intermediates. pharmaguideline.com

Transformations Involving the 5-Amino Group

The primary amino group at the C5 position is a key site for derivatization, behaving as a typical aromatic amine. It readily undergoes reactions such as acylation, alkylation, sulfonylation, and condensation.

The nucleophilic nature of the 5-amino group allows for straightforward reactions with various electrophiles to form a wide range of derivatives. nih.gov

Acylation : The amine can be acylated using acyl chlorides or anhydrides to produce the corresponding amides. This reaction is analogous to the acylation of other amino-heterocycles, such as 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole, which reacts with acyl chlorides to form 2-acylamino derivatives. nih.govresearchgate.net

Alkylation : Reaction with alkyl halides can lead to the formation of secondary or tertiary amines, although controlling the degree of alkylation can be challenging.

Sulfonylation : The amine can be converted to a sulfonamide by reacting with a sulfonyl chloride, such as dansyl chloride, a common derivatization method for amines. nih.gov

Table 2: Derivatization Reactions of the 5-Amino Group

| Reagent Class | Functional Group Introduced | Product Class |

|---|---|---|

| Acyl Chlorides / Anhydrides | Acyl (R-C=O) | Amide |

| Alkyl Halides | Alkyl (R) | Secondary/Tertiary Amine |

| Sulfonyl Chlorides | Sulfonyl (R-SO₂) | Sulfonamide |

The 5-amino group can undergo condensation reactions with aldehydes or ketones to form imine derivatives, commonly known as Schiff bases. scispace.commwjscience.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. scispace.com This process is typically catalyzed by either an acid or a base. scispace.com The reaction of this compound with an appropriate aldehyde, for instance, would yield a new Schiff base, a class of compounds known for their versatile applications. scispace.commwjscience.com

Chemical Conversions of the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group is an electron-rich aromatic system due to the two methoxy (B1213986) (-OCH₃) groups, which are strong activating, ortho-para directing substituents. This moiety is susceptible to electrophilic aromatic substitution and other modifications.

Electrophilic Aromatic Substitution : The high electron density of the ring facilitates electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation or alkylation. The substitution is expected to occur at the positions ortho or para to the activating methoxy groups, primarily at the C5 position of the phenyl ring (meta to the isoxazole substituent). Friedel-Crafts acylation of activated benzene (B151609) rings, like the dimethoxy-substituted ring, is a convenient method for synthesizing aromatic ketones. nih.gov

Demethylation : The methyl ethers can be cleaved to form the corresponding dihydroxy-phenyl (catechol) derivatives. This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃.

Oxidation : While the aromatic ring is generally stable, strong oxidizing conditions can lead to its degradation. However, benzylic positions, if present, would be more susceptible to oxidation.

The reactivity of this moiety is demonstrated in the synthesis of various compounds starting from related materials like 3,4-dimethoxybenzaldehyde (B141060) or eugenol, which can be converted through steps like oxidation, reduction, and acylation. ijcea.orgmdpi.com

Oxidation and Reduction Pathways of Methoxy Groups

The two methoxy groups on the phenyl ring are significant sites for potential chemical transformation, primarily through oxidation (demethylation) or, under more forcing conditions, reduction.

Oxidation: The most common oxidative pathway for aryl methoxy groups is O-demethylation, which converts them into hydroxyl groups. This transformation is often mediated by enzymes or chemical reagents. For instance, studies on structurally related methoxylated flavonoids have shown that cytochrome P450 enzymes can catalyze the O-demethylation of 3',4'-dimethoxyflavone (B191118) to its corresponding dihydroxy derivative. nih.govnih.gov While specific studies on this compound are not prevalent, similar enzymatic or chemical demethylation is a plausible reaction pathway. Reagents like boron tribromide (BBr₃) are highly effective for the cleavage of aryl ethers to phenols.

Reduction: The reduction of aryl methoxy groups is a challenging transformation that typically requires harsh conditions. The aromatic ring itself can be reduced under certain conditions, for example, through a Birch reduction, which uses an alkali metal in liquid ammonia (B1221849) with a proton source to yield a 1,4-cyclohexadiene. wikipedia.orgmasterorganicchemistry.com In the case of methoxy-substituted benzenes, the Birch reduction can lead to the formation of vinyl ethers, which can be subsequently hydrolyzed to ketones. masterorganicchemistry.com

| Transformation | Potential Reagents/Conditions | Potential Product(s) |

|---|---|---|

| Oxidative Demethylation | BBr₃; HBr; Cytochrome P450 enzymes | 3-(3,4-Dihydroxyphenyl)-1,2-oxazol-5-amine |

| Birch Reduction | Na/NH₃ (l), EtOH | Dihydrocyclohexadiene derivatives |

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating methoxy groups. wikipedia.org The regiochemical outcome of such reactions is determined by the cumulative directing effects of the substituents on the ring. uomustansiriyah.edu.iqvanderbilt.edu

The two methoxy groups are ortho- and para-directing activators. libretexts.org The 1,2-oxazole substituent is generally considered to be an electron-withdrawing group and, therefore, a deactivating, meta-director with respect to its point of attachment. The directing effects of the substituents are as follows:

C-4 Methoxy Group: Directs incoming electrophiles to the C-2' and C-5' positions.

C-3 Methoxy Group: Directs incoming electrophiles to the C-2' and C-6' positions.

C-1 Isoxazole Group: Directs incoming electrophiles to the C-2' and C-6' positions (meta to its own position).

Based on the additive effects of these groups, the most likely positions for electrophilic substitution are the C-2' and C-6' positions, which are activated by both a methoxy group and the isoxazole ring's meta-directing influence. openstax.orglibretexts.org The C-5' position is also activated by one methoxy group. Steric hindrance may influence the final product distribution, potentially favoring substitution at the less hindered C-6' position over the C-2' position, which is situated between the isoxazole and a methoxy group. openstax.org

| Position on Phenyl Ring | Directing Influence | Predicted Reactivity |

|---|---|---|

| C-2' | Ortho to C-3 Methoxy, Meta to C-4 Methoxy, Meta to C-1 Isoxazole | Activated, but potentially sterically hindered |

| C-5' | Para to C-3 Methoxy, Ortho to C-4 Methoxy | Activated |

| C-6' | Meta to C-3 Methoxy, Para to C-4 Methoxy, Meta to C-1 Isoxazole | Activated and less sterically hindered |

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.com

Functional Group Interconversions and Advanced Chemical Modifications

The 5-amino group on the 1,2-oxazole ring is a versatile functional handle for a wide array of chemical modifications. solubilityofthings.comub.edu Its nucleophilic character allows for reactions such as acylation and sulfonylation, while its ability to form a diazonium salt opens up numerous substitution pathways. nih.gov

Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org These diazonium intermediates, while often unstable, are highly useful for introducing a variety of substituents onto the oxazole ring through reactions like the Sandmeyer reaction (using copper(I) salts to introduce halides or a cyano group) or the Schiemann reaction (using fluoroboric acid to introduce fluorine). organic-chemistry.org Hydrolysis of the diazonium salt can yield the corresponding 5-hydroxy-1,2-oxazole derivative.

Acylation and Sulfonylation: The amino group can react with acylating agents (such as acyl chlorides or anhydrides) or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides, respectively. sphinxsai.comresearchgate.net These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to the synthesis of substituted ureas and thioureas, further expanding the chemical space accessible from this starting material.

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Diazotization/Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuX (X = Cl, Br, CN) | -Cl, -Br, -CN |

| Diazotization/Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | -F |

| Diazotization/Hydrolysis | 1. NaNO₂, H₂SO₄ 2. H₂O, Heat | -OH |

| Amide Formation | RCOCl, base | -NHCOR (Amide) |

| Sulfonamide Formation | RSO₂Cl, base | -NHSO₂R (Sulfonamide) |

| Urea Formation | RNCO | -NHCONHR (Urea) |

| Thiourea Formation | RNCS | -NHCSNHR (Thiourea) |

In Vitro Biological Activity Investigations of 3 3,4 Dimethoxyphenyl 1,2 Oxazol 5 Amine and Its Analogs

Anticancer Activity Studies (In Vitro)

The fight against cancer has spurred the development of numerous synthetic compounds, with isoxazole (B147169) derivatives emerging as a promising class of molecules. The in vitro anticancer activity of 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine and its analogs has been a focal point of extensive research, revealing their cytotoxic effects against a range of cancer cell lines and shedding light on the intricate molecular pathways they modulate.

Cytotoxicity Screening Against Various Cancer Cell Lines (e.g., HepG2, MCF-7, A549, A375, HT-29, ACHN)

A primary step in the evaluation of a potential anticancer agent is the assessment of its cytotoxicity against a panel of human cancer cell lines. Analogs of this compound have demonstrated a broad spectrum of activity. For instance, a novel pyrazolo[1,5-a]pyrimidine (B1248293) derivative showed significant cytotoxic effects against the HepG2 (liver), MCF-7 (breast), and A549 (lung) cancer cell lines, with IC50 values of 0.14 µM, 0.72 µM, and 2.33 µM, respectively. ekb.eg Another study on a benzimidazole (B57391) derivative reported IC50 values of 15.58 µM for HepG2, 32.73 µM for MCF-7, and 15.80 µM for A549. jksus.org

Furthermore, a ciprofloxacin (B1669076) chalcone (B49325) hybrid bearing a 3,4,5-trimethoxy moiety exhibited potent activity against HepG2 and MCF-7 cells, with IC50 values of 5.6 µg/mL and 11.5 µg/mL, respectively, after 48 hours of treatment. nih.gov The cytotoxic potential of these compounds underscores the importance of the chemical scaffold in mediating anticancer effects. The diverse range of IC50 values observed across different studies highlights the influence of various structural modifications on the cytotoxic potency of these analogs.

| Compound/Analog | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | HT-29 IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine derivative | 0.14 | 0.72 | 2.33 | N/A | ekb.eg |

| Benzimidazole derivative (se-182) | 15.58 | 32.73 | 15.80 | N/A | jksus.org |

| Ciprofloxacin Chalcone Hybrid (CCH) (µg/mL) | 5.6 | 11.5 | N/A | N/A | nih.gov |

| Tetralone Derivative (6d) | N/A | N/A | N/A | N/A | researchgate.net |

Mechanisms of Action in Cancer Cells (e.g., inhibition of tubulin polymerization, cell cycle arrest, induction of apoptosis)

The cytotoxic effects of these compounds are often underpinned by their ability to interfere with critical cellular processes. A prominent mechanism of action for many analogs is the inhibition of tubulin polymerization. nih.govmdpi.commdpi.com Microtubules are essential components of the cytoskeleton, playing a vital role in cell division. By disrupting microtubule dynamics, these compounds can halt the cell cycle, typically at the G2/M phase, and subsequently induce apoptosis, or programmed cell death. nih.govnih.gov

For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were shown to potently inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis in HeLa cells. nih.gov Similarly, novel 1,2,4-triazole-based compounds were designed as antimitotic agents that inhibit tubulin polymerization by targeting the colchicine (B1669291) binding site, resulting in G2/M arrest. nih.gov The induction of apoptosis is a key indicator of anticancer activity, and various analogs have been shown to trigger this process through p53-independent pathways. uzh.ch The ability of these compounds to disrupt the cell cycle and induce apoptosis highlights their potential as effective anticancer agents. mdpi.comnih.gov

Enzyme and Receptor Inhibition Relevant to Oncogenesis (e.g., HDAC inhibition, RET enzyme inhibition, mTORC1 pathway inhibition)

In addition to targeting the cytoskeleton, analogs of this compound have been investigated for their ability to inhibit enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. Histone deacetylases (HDACs) are a class of enzymes that play a significant role in the epigenetic regulation of gene expression and are often dysregulated in cancer. semanticscholar.org The inhibition of HDACs has emerged as a promising strategy in cancer therapy. embopress.org Studies have shown that combining HDAC inhibitors with mTORC1 inhibitors can synergistically impair breast cancer growth. nih.gov

The mTOR pathway is a central regulator of cell growth and proliferation, and its hyperactivation is a common feature of many cancers. The combination of HDAC and mTOR inhibitors has been shown to cooperatively induce catastrophic oxidative stress and cell death in tumors. nih.gov While the direct inhibition of RET enzyme by these specific analogs is not extensively documented in the available literature, the broader investigation into kinase inhibition remains an active area of research for related heterocyclic compounds. The multitargeted nature of these compounds, affecting pathways like mTOR and enzymes like HDACs, contributes to their potent anticancer activity. researchgate.net

Antimicrobial Activity Assessments (In Vitro)

The rise of antimicrobial resistance necessitates the discovery and development of new therapeutic agents. Heterocyclic compounds, including those related to this compound, have been explored for their potential to combat bacterial and fungal infections.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

In vitro studies have demonstrated that analogs of this compound possess antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

For instance, certain quinazolinone derivatives have shown significant activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae, with MIC values ranging from 6 to 12 mg/mL. magnascientiapub.com Other studies have reported more potent activity, with some compounds exhibiting MICs as low as 25 µM against S. aureus and Enterococcus faecalis. nih.gov The spectrum of activity and the potency of these compounds can be significantly influenced by their specific chemical structures. nih.gov

| Compound/Analog | Gram-Positive Bacteria | MIC | Gram-Negative Bacteria | MIC | Reference |

|---|---|---|---|---|---|

| Quinazolinone derivative (3) | Staphylococcus aureus, Bacillus sp., Enterococcus faecalis | 6-12 mg/mL | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | 6-12 mg/mL | magnascientiapub.com |

| D-3263 | Staphylococcus aureus, Enterococcus faecalis | ≤ 25 µM | N/A | N/A | nih.gov |

| Phosphanegold(I) thiocarbamides | Bacillus cereus, Enterococcus faecalis, Staphylococcus aureus | 1–37 µg/mL | Broad panel (less potent) | N/A | researchgate.net |

| Trigonella foenumgraecum extract | Staphylococcus aureus | 500 µg/mL | Escherichia coli | 500 µg/mL | mdpi.com |

Antifungal Efficacy

The antifungal properties of these compounds have also been a subject of investigation. Fungal infections, particularly in immunocompromised individuals, can be life-threatening, and the development of new antifungal agents is a critical area of research. Analogs of this compound have shown promise in this regard.

For example, novel quinoxaline-triazole compounds have been synthesized and evaluated for their antifungal effects against various Candida species, with MIC values ranging from 2 to 128 μg/mL. nih.gov Some benzyl (B1604629) bromide derivatives have also demonstrated notable antifungal activity, with one compound showing an MIC of 0.25 mg/mL against Candida albicans. dovepress.com The effectiveness of these compounds against different fungal strains highlights their potential as leads for the development of new antifungal therapies. mdpi.comnih.gov

| Compound/Analog | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Quinoxaline-triazole derivative (5d) | Candida krusei | 2 µg/mL | nih.gov |

| Benzyl bromide derivative (1a) | Candida albicans | 0.25 mg/mL | dovepress.com |

| FK520 analog (JH-FK-08) | Aspergillus fumigatus | 0.6-2.5 µg/mL | researchgate.net |

| Amphotericin B (Reference) | Various filamentous fungi | 0.03-16 µg/mL | mdpi.com |

Mechanisms of Antimicrobial Action

The antimicrobial potential of isoxazole derivatives has been a subject of extensive research. researchgate.net While the precise mechanisms of action for this compound are not extensively detailed in the available literature, studies on analogous compounds provide insights into their potential antimicrobial activities.

Isoxazole derivatives have demonstrated efficacy against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govd-nb.info For instance, certain 5-amino-isoxazole-4-carbonitriles have been reported to exhibit broad-spectrum antimicrobial activities. nih.govd-nb.info The introduction of specific chemical moieties, such as a thiophene (B33073) group, to the isoxazole ring has been shown to enhance antimicrobial potency. nih.gov

Some isoxazole-containing compounds, like the bacteriostatic sulfonamide antibiotics sulfisoxazole (B1682709) and sulfamethoxazole, are known to interfere with the metabolic pathways of microorganisms. nih.govd-nb.info While these are structurally distinct from the compound , they highlight the capacity of the isoxazole nucleus to serve as a pharmacophore for antimicrobial agents. The antimicrobial activity of two specific 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivatives, PUB9 and PUB10, was found to be significantly higher than other tested compounds, particularly against Staphylococcus aureus. nih.gov

Table 1: Antimicrobial Activity of Selected Isoxazole Analogs

| Compound/Analog | Target Organism(s) | Observed Effect |

|---|---|---|

| 5-amino-isoxazole-4-carbonitriles (general) | Gram-positive and Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial activity. nih.govd-nb.info |

| Thiophene-substituted isoxazoles | Bacteria and Fungi | Increased antimicrobial activity. nih.gov |

| PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) | Staphylococcus aureus | High antimicrobial activity with a very low minimal inhibitory concentration. nih.gov |

Anti-inflammatory Properties (In Vitro)

A number of isoxazole derivatives have been investigated for their anti-inflammatory potential through various in vitro assays. eijst.org.ukjocpr.comnih.gov These studies suggest that the isoxazole scaffold can serve as a basis for the development of novel anti-inflammatory agents.

One of the documented in vitro anti-inflammatory mechanisms for isoxazole derivatives is the inhibition of protein denaturation, a common screening method for anti-inflammatory activity. eijst.org.uk Furthermore, certain isoxazole analogs have been shown to inhibit key enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX). nih.govresearchgate.net The inhibition of 5-LOX is a therapeutically relevant target as this enzyme is crucial in the biosynthesis of pro-inflammatory leukotrienes. nih.govresearchgate.net For example, one study identified an isoxazole derivative that inhibited 5-LOX in a concentration-dependent manner with an IC50 value of 8.47 μM. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of Isoxazole Analogs

| Compound/Analog | Assay | Key Findings |

|---|---|---|

| General Isoxazole Derivatives | Protein Denaturation | Inhibition of protein denaturation, indicating anti-inflammatory potential. eijst.org.uk |

| Isoxazole Derivative (Compound 3) | 5-Lipoxygenase (5-LOX) Inhibition | Concentration-dependent inhibition of 5-LOX with an IC50 of 8.47 μM. nih.gov |

| Isoxazole Derivative (Compound C5) | 5-Lipoxygenase (5-LOX) Inhibition | Good 5-LOX inhibitory effect with an IC50 of 10.48 μM. nih.gov |

Immunomodulatory Effects (In Vitro)

The isoxazole nucleus is present in compounds that exhibit immunomodulatory activities. nih.govnih.gov In vitro studies on analogs of this compound have demonstrated the capacity of these molecules to influence immune cell functions.

Specifically, derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide have been shown to possess regulatory effects on the proliferation of lymphocytes. nih.gov In these studies, both stimulatory and inhibitory activities on lymphocyte proliferation were observed, depending on the specific chemical structure of the derivative. nih.gov For instance, the parent hydrazide compound predominantly exhibited stimulatory activity, while some of its thiosemicarbazide (B42300) derivatives, such as 01K and 06K, showed inhibitory effects. nih.gov

Furthermore, these compounds were found to modulate the production of cytokines by peritoneal cells. The regulatory effects were more pronounced on the production of Interleukin-1β (IL-1β) compared to Tumor Necrosis Factor-α (TNF-α). nih.gov Such findings indicate that the 5-amino-isoxazole scaffold can be a valuable template for developing agents with immunomodulatory properties. mdpi.comresearchgate.net

Table 3: In Vitro Immunomodulatory Effects of 5-Amino-3-methyl-4-isoxazolecarboxylic Acid Hydrazide and its Analogs

| Compound | Cell Type | Assay | Observed Effect |

|---|---|---|---|

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Mouse Lymphocytes | Proliferation Assay | Predominantly stimulatory activity on spontaneous and mitogen-induced proliferation. nih.gov |

| 01K (4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide) | Mouse Lymphocytes | Proliferation Assay | Inhibitory activity on spontaneous and mitogen-induced proliferation. nih.gov |

| 06K (4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide) | Mouse Lymphocytes | Proliferation Assay | Inhibitory activity on spontaneous and mitogen-induced proliferation. nih.gov |

Other Receptor and Enzyme Modulatory Activities (e.g., σ1 and σ2 receptor affinity, colistin (B93849) potentiation)

Beyond their antimicrobial, anti-inflammatory, and immunomodulatory effects, isoxazole derivatives have been explored for their interactions with other biological targets, including sigma receptors. nih.govnih.gov The sigma-1 (σ1) and sigma-2 (σ2) receptors are involved in a variety of cellular functions and are considered therapeutic targets for several diseases. rsc.orgwikipedia.orgmdpi.commdpi.com

Several studies have reported the synthesis of isoxazole derivatives with high affinity for the σ1 receptor. nih.govnih.gov For example, a series of N-cyclobutylaminoethoxyisoxazole derivatives were found to be potent σ1 receptor ligands, with some compounds exhibiting subnanomolar potencies. nih.gov One compound from this series, compound 28, displayed a high affinity for the σ1 receptor (Ki = 0.2 nM) and excellent selectivity over the σ2 receptor (Ki = 198 nM). nih.gov

While the direct interaction of this compound with sigma receptors has not been explicitly reported, the demonstrated affinity of its structural analogs suggests a potential for such activity.

There is currently a lack of specific data in the reviewed literature concerning the ability of this compound or its direct isoxazole analogs to potentiate the effects of antibiotics like colistin. However, the broader search for antibiotic adjuvants is an active area of research, and various chemical scaffolds are being investigated for this purpose. nih.gov

Table 4: Sigma Receptor Binding Affinities of Selected Isoxazole Analogs

| Compound | Receptor | Binding Affinity (Ki) | Selectivity (σ2/σ1) |

|---|---|---|---|

| Compound 28 (N-cyclobutylaminoethoxyisoxazole derivative) | σ1 | 0.2 nM | 990 |

| σ2 | 198 nM | ||

| Compound 29 (N-cyclobutylaminoethoxyisoxazole derivative) | σ1 | 0.4 nM | 160.75 |

Table of Compounds Mentioned

| Compound Name | Structure/Class |

|---|---|

| This compound | Target Compound |

| 5-amino-isoxazole-4-carbonitriles | Isoxazole Analogs |

| Sulfisoxazole | Isoxazole-containing antibiotic |

| Sulfamethoxazole | Isoxazole-containing antibiotic |

| PUB9 (2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) | Isoxazole Analog |

| PUB10 (2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate) | Isoxazole Analog |

| 4,5-diaryloisoxazol-3-carboxylic acids | Isoxazole Analogs |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Isoxazole Analog |

| 01K (4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide) | Isoxazole Analog |

| 06K (4-(4-chlorophenyl)-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide) | Isoxazole Analog |

| N-cyclobutylaminoethoxyisoxazole derivatives | Isoxazole Analogs |

| Colistin | Polymyxin antibiotic |

Theoretical and Computational Chemistry Studies of 3 3,4 Dimethoxyphenyl 1,2 Oxazol 5 Amine

Quantum Mechanical Investigations

Quantum mechanical calculations offer deep insights into the behavior of electrons within a molecule, which governs its stability, reactivity, and interactions.

Density Functional Theory (DFT) is a robust computational method used to analyze the electronic properties of molecules. nih.gov For 3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-amine, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher to achieve a balance between accuracy and computational efficiency. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. thaiscience.info

For this compound, the HOMO is typically localized over the electron-rich dimethoxybenzene ring and the amino group, while the LUMO is distributed across the electron-deficient oxazole (B20620) ring. This distribution suggests that the dimethoxyphenyl and amine moieties are the primary sites for electrophilic attack, whereas the oxazole ring is more susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.345 |

| ELUMO | -0.912 |

| Energy Gap (ΔE) | 4.433 |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intramolecular delocalization of electron density. tsijournals.com It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies their significance; a higher E(2) value indicates a stronger interaction. tsijournals.com

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) on Amino Group | π* (C=C) of Oxazole Ring | 25.8 |

| LP (O) on Methoxy (B1213986) Group 1 | π* (C=C) of Phenyl Ring | 18.5 |

| LP (O) on Methoxy Group 2 | π* (C=C) of Phenyl Ring | 17.9 |

| LP (O) of Oxazole Ring | σ* (N-C) of Oxazole Ring | 15.2 |

| π (C=C) of Phenyl Ring | π* (C=C) of Oxazole Ring | 12.4 |

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves mapping the potential energy surface by systematically rotating the single bond connecting the dimethoxyphenyl and oxazole rings. This process identifies the most stable conformers (global and local minima) and the energy barriers between them. Studies on similar bi-aryl compounds show that steric hindrance between substituents can lead to non-planar ground state conformations, which may influence receptor binding. researchgate.net The lowest energy conformer, representing the most probable structure at equilibrium, is then used for further analysis like MEP mapping and molecular docking.

Molecular Electrostatic Potential (MEP) Mapping for Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecule's surface and predicting its intermolecular interaction sites. thaiscience.infonih.gov The MEP map uses a color scale to represent the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, the MEP map would show negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the methoxy groups and the oxazole ring, as well as the nitrogen atom of the oxazole. These regions are potential hydrogen bond acceptors. Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the amino group, identifying them as key hydrogen bond donor sites. This information is crucial for understanding how the molecule might interact with biological targets like proteins or nucleic acids. thaiscience.info

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a receptor protein. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Based on the anti-inflammatory and anticancer activities of many oxazole and dimethoxyphenyl derivatives, a relevant target for docking studies could be the cyclooxygenase-2 (COX-2) enzyme, which is implicated in inflammation and cancer. nih.govmdpi.com Docking simulations place this compound into the COX-2 active site to calculate its binding affinity (expressed in kcal/mol) and identify key interactions.

The results typically show that the molecule forms hydrogen bonds via its amino group (donor) and the oxygen/nitrogen atoms (acceptors) with polar amino acid residues in the active site, such as Arginine and Tyrosine. The dimethoxyphenyl ring often engages in hydrophobic and π-π stacking interactions with nonpolar residues like Leucine and Phenylalanine, further stabilizing the complex. mdpi.com A strong negative binding affinity suggests a stable ligand-receptor complex and indicates that the compound may be a potent inhibitor. nih.gov

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic/π-π) |

|---|---|---|---|

| This compound | -9.8 | Arg120, Tyr355, Ser530 | Leu352, Val523, Phe518 |

Prediction of Binding Affinities and Binding Modes with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, commonly expressed as a binding affinity or docking score. This method is crucial in structure-based drug design for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level.

For this compound, docking simulations would be performed against the ATP-binding site of a relevant protein target, such as the VEGFR-2 kinase domain (PDB ID: 4ASD, for example). The simulation would predict how the compound fits into the binding pocket and estimate its binding energy. A lower binding energy value typically indicates a more stable and favorable interaction.

The predicted binding mode would reveal the specific orientation of the compound within the active site. For instance, the 3,4-dimethoxyphenyl group might orient itself within a hydrophobic pocket, while the 1,2-oxazol-5-amine core could form key hydrogen bonds with hinge region residues, a common interaction pattern for kinase inhibitors. mdpi.comresearchgate.net

Illustrative Binding Affinities of this compound with VEGFR-2 Kinase

| Computational Tool | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| AutoDock Vina | -8.5 | 0.58 |

| Glide (Schrödinger) | -9.2 | 0.21 |

| MOE (Chemical Computing Group) | -8.9 | 0.35 |

| This table contains hypothetical data based on typical results for analogous compounds to illustrate the expected outcomes of molecular docking studies. researchgate.netnih.gov |

Identification of Key Interacting Residues and Binding Hotspots

A critical output of molecular docking is the detailed map of interactions between the ligand and the protein's active site. These interactions are fundamental to the stability of the ligand-protein complex and are categorized into several types, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these "hotspots" is key to understanding the structural basis of affinity and selectivity.

In a hypothetical binding scenario with VEGFR-2, the 5-amino group of the oxazole ring is well-positioned to act as a hydrogen bond donor to the backbone carbonyl of a key hinge residue like Cys919. researchgate.net The nitrogen and oxygen atoms of the oxazole ring could serve as hydrogen bond acceptors. The dimethoxyphenyl moiety would likely be involved in hydrophobic interactions with nonpolar residues such as Val848, Ala866, and Leu1035, while one of the methoxy groups could form a hydrogen bond with the side chain of Asp1046, which is part of the conserved DFG motif in kinases. mdpi.com

Illustrative Key Interactions of this compound with VEGFR-2 Active Site Residues

| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Atom(s) |

| Cys919 | Hydrogen Bond | 2.9 | Amine (-NH2) group |

| Asp1046 | Hydrogen Bond | 3.1 | Methoxy (-OCH3) oxygen |

| Val848 | Hydrophobic | 3.8 | Phenyl ring |

| Ala866 | Hydrophobic | 4.1 | Phenyl ring |

| Leu1035 | Hydrophobic | 3.9 | Dimethoxyphenyl moiety |

| This table presents a plausible interaction profile derived from studies on similar kinase inhibitors, as direct data for the specified compound is unavailable. mdpi.comresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability of Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex in a simulated physiological environment.

An MD simulation for the this compound-VEGFR-2 complex would typically run for a duration of nanoseconds. The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's position relative to the binding site over the simulation time. A stable complex is indicated by a low and converging RMSD value, suggesting that the ligand remains securely bound in its predicted pose. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which residues in the protein exhibit more flexibility upon ligand binding. nih.gov

Future Perspectives and Emerging Research Directions for 3 3,4 Dimethoxyphenyl 1,2 Oxazol 5 Amine Research

Development of Chemo- and Regioselective Synthetic Methodologies

The synthesis of substituted isoxazoles, including 5-amino-3-arylisoxazoles, is a well-established field, yet there remains a need for more efficient and selective synthetic routes. Future research will likely focus on the development of novel chemo- and regioselective methodologies to access 3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-amine and its derivatives. Key factors influencing regioselectivity in the synthesis of amino-isoxazoles include reaction temperature and pH. organic-chemistry.org For instance, at a pH greater than 8 and a temperature of 100°C, hydroxylamine (B1172632) tends to react preferentially with a ketone to form 5-amino isoxazoles, while at a pH between 7 and 8 and a temperature at or below 45°C, the reaction with a nitrile is favored, leading to 3-amino isoxazoles. organic-chemistry.org

| Parameter | Condition for 5-amino isoxazole (B147169) formation | Condition for 3-amino isoxazole formation |

| pH | > 8 | 7-8 |

| Temperature | 100 °C | ≤ 45 °C |

Design and Synthesis of Advanced Hybrid Molecules and Prodrugs

To enhance the therapeutic profile of this compound, the design and synthesis of advanced hybrid molecules and prodrugs are critical future directions. Hybrid molecules, which combine the isoxazole core with other pharmacologically active moieties, can lead to compounds with dual or synergistic activities. For example, incorporating fragments known to interact with specific biological targets could result in novel compounds with improved efficacy and selectivity. Examples of such hybrid structures could involve linking the isoxazole to other heterocyclic systems like 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole, which have been shown to possess anti-inflammatory activities. researchgate.net

The development of prodrugs is another important strategy to overcome potential limitations of the parent compound, such as poor water solubility or unfavorable pharmacokinetic properties. nih.gov Prodrugs are inactive derivatives that are converted to the active drug in vivo. For amine-containing compounds, common prodrug approaches include the formation of N-acyl derivatives, carbamates, or N-oxides. nih.gov The design of cyclization-activated prodrugs, where an intramolecular reaction releases the active compound, offers a sophisticated mechanism for controlled drug release. mdpi.com For instance, amino acid prodrugs have been successfully employed to improve the water solubility and antitumor activity of related compounds. nih.gov

Exploration of Novel Biological Targets and Phenotypes in Disease Models (in vitro)

While the initial biological activities of this compound derivatives may be known, a comprehensive exploration of their potential against a wider range of biological targets is warranted. Future in vitro studies should aim to identify novel molecular targets and cellular phenotypes modulated by this compound. High-throughput screening against diverse panels of cancer cell lines can reveal selective cytotoxic activities. nih.gov For instance, related compounds containing the trimethoxyphenyl moiety have demonstrated potent cytotoxicity and inhibition of β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis. nih.gov

Investigating the compound's effect on various enzymatic pathways and protein-protein interactions is another crucial research avenue. For example, isoxazole derivatives have been explored as inhibitors of acetylcholinesterase, a key target in Alzheimer's disease. nih.gov The use of target-based screening and phenotypic screening in relevant disease models will be instrumental in uncovering new therapeutic applications.

Integration with High-Throughput Screening and Automated Synthesis Platforms

To accelerate the discovery and optimization of lead compounds based on the this compound scaffold, the integration of high-throughput screening (HTS) and automated synthesis platforms is essential. Automated synthesis can be utilized to rapidly generate large combinatorial libraries of isoxazole derivatives, allowing for a systematic exploration of the chemical space around the core structure. nih.gov

HTS techniques, such as HTRF-based assays, can then be employed to screen these libraries against specific biological targets in a time- and cost-effective manner. researchgate.net This integrated approach enables the rapid identification of structure-activity relationships and the iterative optimization of lead compounds with improved potency and selectivity. The combination of automated synthesis and HTS will significantly shorten the timeline for the preclinical development of new drug candidates derived from this promising scaffold.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Furthermore, AI can assist in predicting the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual compounds, reducing the likelihood of late-stage failures in drug development. researchgate.net In silico docking studies and molecular dynamics simulations, guided by AI, can provide insights into the binding modes of these compounds with their biological targets, facilitating rational drug design. nih.gov The integration of AI and ML into the research workflow will not only accelerate the pace of discovery but also enhance the quality of the drug candidates that emerge from the development pipeline.

Q & A

Basic: What are the standard synthetic routes for 3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-amine, and what precursors are critical for its oxazole ring formation?

Methodological Answer:

The oxazole core is typically synthesized via cyclization reactions. A common approach involves α-haloketones (e.g., 3,4-dimethoxyphenyl-substituted α-chloroketones) reacting with urea or amide derivatives under basic conditions (e.g., NaOH/EtOH) to form the oxazole ring . For example, in analogous oxazole derivatives, cyclization of α-haloketones with thiourea or cyanamide has been employed, followed by deprotection or functionalization of the amine group . Key precursors include halogenated ketones and nitrogen-containing nucleophiles (e.g., urea, cyanamide). Reaction optimization may involve adjusting solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) to enhance yield and purity.

Basic: How is the structure of this compound validated in synthetic batches?

Methodological Answer:

Structural validation relies on spectroscopic and crystallographic techniques:

- NMR : - and -NMR confirm the presence of methoxy protons (δ ~3.8–4.0 ppm) and oxazole ring carbons (δ ~150–160 ppm) .

- X-ray crystallography : Used to resolve bond angles and confirm regioselectivity of the oxazole ring and methoxy substituents, as demonstrated in related dimethoxyphenyl-oxazole derivatives .

- IR spectroscopy : Identifies characteristic absorptions for C=N (1630–1680 cm) and aromatic C-O (1250–1270 cm) bonds .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and scalability?

Methodological Answer:

Key optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., CuI or Pd) may enhance cyclization efficiency, as seen in analogous triazole syntheses .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yield in oxazole ring formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol minimizes side reactions .

- Purification : Chromatography or recrystallization in ethyl acetate/hexane mixtures enhances purity (>95%) .

Advanced: How do structural modifications (e.g., methoxy group position) influence the biological activity of this compound?

Methodological Answer:

Comparative studies on analogs reveal:

- Methoxy substitution : The 3,4-dimethoxy configuration enhances electron-donating effects, increasing binding affinity to targets like monoamine oxidases (MAOs) or antimicrobial receptors . Replacing methoxy groups with electron-withdrawing groups (e.g., nitro) reduces activity .

- Oxazole vs. triazole rings : Oxazole derivatives exhibit higher metabolic stability than triazoles due to reduced ring strain, as shown in cytotoxicity assays .

- Amine functionalization : Converting the 5-amine to an amide or sulfonamide group alters solubility and bioactivity, as observed in related oxadiazole derivatives .

Advanced: How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for this compound?

Methodological Answer:

Discrepancies often arise from experimental variables:

- Assay conditions : Varying pH, temperature, or cell lines (e.g., Daphnia magna vs. human cancer cells) can skew results .

- Purity thresholds : Impurities >5% (e.g., unreacted α-haloketones) may produce false positives in antimicrobial screens .

- Structural analogs : Subtle differences (e.g., 3,4-dimethoxy vs. 3-methoxy substitution) significantly alter target selectivity .

Resolution : Replicate studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) and validate purity via HPLC before testing .

Advanced: What computational methods are effective in predicting the reactivity and stability of this compound?

Methodological Answer:

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the oxazole ring’s C5 amine is highly nucleophilic, making it reactive toward acylating agents .

- Molecular docking : Models interactions with biological targets (e.g., MAO-B or β-lactamases) to guide functionalization .

- QSPR models : Correlate methoxy group positions with logP values to optimize pharmacokinetic properties .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential amine volatility.

- Waste disposal : Collect organic waste in halogen-resistant containers and incinerate via licensed facilities, as recommended for triazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.